molecular formula C13H23N5 B3005700 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1494235-19-6

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B3005700
CAS No.: 1494235-19-6
M. Wt: 249.362
InChI Key: BQNXNRKROOIIQS-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a cyclohexyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of a piperazine derivative with a cyclohexyl-substituted triazole. One common method involves the use of cyclohexylamine and triazole derivatives under specific reaction conditions. The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine

Uniqueness

1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclohexyl group and the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXNRKROOIIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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